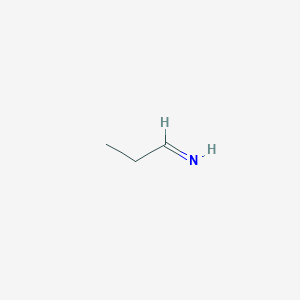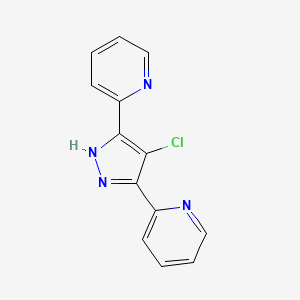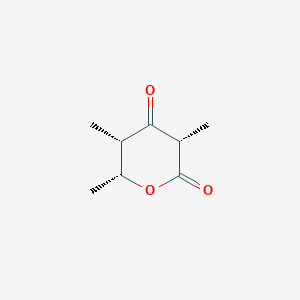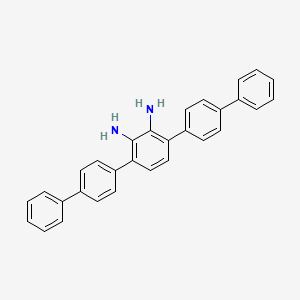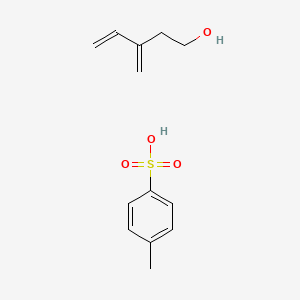
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol is a compound that combines the structural features of a sulfonic acid and an alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol typically involves the sulfonation of toluene followed by the addition of the alcohol group. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonates, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid, pentan-3-ol: Similar in structure but with a different alcohol group.
4-Methylbenzenesulfonic acid, 5-methylhex-4-en-1-ol: Another similar compound with a longer carbon chain
Uniqueness
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
872725-26-3 |
|---|---|
Formule moléculaire |
C13H18O4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C6H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-6(2)4-5-7/h2-5H,1H3,(H,8,9,10);3,7H,1-2,4-5H2 |
Clé InChI |
DLVGJBTYUGIXRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


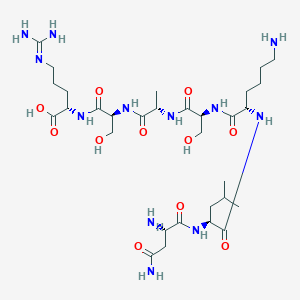
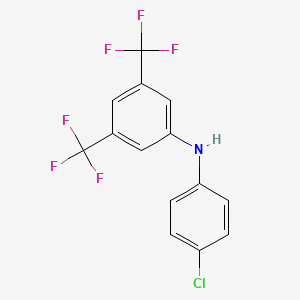
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
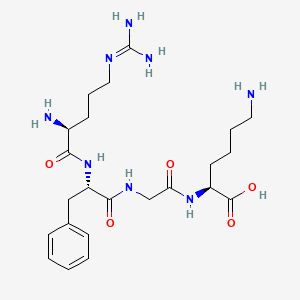
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
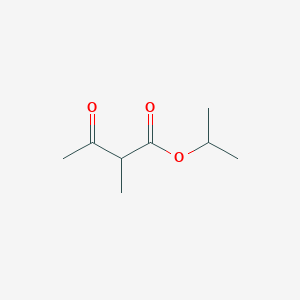
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
